Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity ADME Drug-likeness

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059926-90-6) is a bicyclic heterocyclic compound belonging to the tetrahydroimidazo[1,2-a]pyridine-3-carboxylate subclass. It features a fully saturated pyridine ring (5H,6H,7H,8H-tetrahydro), a cyclopropyl substituent at the 2-position, and an ethyl ester at the 3-position, with a molecular formula of C₁₃H₁₈N₂O₂, molecular weight of 234.29 g·mol⁻¹, calculated LogP of 2.27, and topological polar surface area (TPSA) of 44.12 Ų.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B13200902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1CCCC2)C3CC3
InChIInChI=1S/C13H18N2O2/c1-2-17-13(16)12-11(9-6-7-9)14-10-5-3-4-8-15(10)12/h9H,2-8H2,1H3
InChIKeyUWHAKQOXXVMOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate – Structural & Physicochemical Baseline for Procurement Decisions


Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059926-90-6) is a bicyclic heterocyclic compound belonging to the tetrahydroimidazo[1,2-a]pyridine-3-carboxylate subclass . It features a fully saturated pyridine ring (5H,6H,7H,8H-tetrahydro), a cyclopropyl substituent at the 2-position, and an ethyl ester at the 3-position, with a molecular formula of C₁₃H₁₈N₂O₂, molecular weight of 234.29 g·mol⁻¹, calculated LogP of 2.27, and topological polar surface area (TPSA) of 44.12 Ų . The saturated core distinguishes it from the more extensively studied fully aromatic imidazo[1,2-a]pyridine-3-carboxylate analogs that dominate the antitubercular and kinase inhibitor literature [1][2]. This compound is primarily supplied as a research intermediate at ≥95% purity and currently lacks published primary pharmacological data in peer-reviewed journals .

Why Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Within the imidazo[1,2-a]pyridine-3-carboxylate family, three structural variables drive divergent physicochemical and pharmacokinetic profiles that preclude simple interchangeability: (i) pyridine ring saturation state (fully aromatic vs. 5,6,7,8-tetrahydro), (ii) nature of the 2-substituent (cyclopropyl vs. methyl vs. trifluoromethyl), and (iii) ester moiety (ethyl vs. methyl) . The tetrahydro core increases the scaffold pKₐ by approximately 3.3 log units (predicted pKₐ ≈7.75 for tetrahydro vs. ~4.47 for aromatic imidazo[1,2-a]pyridine), substantially altering ionization state at physiological pH and thereby affecting membrane permeability, solubility, and off-target binding profiles [1]. The cyclopropyl group at the 2-position introduces steric constraint and metabolic stability benefits not conferred by methyl or trifluoromethyl alternatives [2]. Quantitative evidence for these differences is presented in Section 3.

Quantitative Differentiation Evidence for Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Tetrahydro Core with Cyclopropyl vs. Fully Aromatic Imidazo[1,2-a]pyridine-3-carboxylate

The target compound exhibits a calculated LogP of 2.27, which is 0.76 to 1.26 log units higher than the fully aromatic ethyl imidazo[1,2-a]pyridine-3-carboxylate (LogP = 1.51–2.01, depending on estimation method) [1]. This difference is attributable to the combined effect of tetrahydro saturation (adding 6 hydrogen atoms, increasing hydrophobicity) and the cyclopropyl substituent (adding ~2.4 additional carbon units of lipophilic surface) . A LogP in the 2–3 range is generally considered favorable for oral absorption and membrane permeability within Lipinski's Rule of 5 space, whereas the lower LogP of the aromatic analog may limit passive diffusion across lipid bilayers [2].

Lipophilicity ADME Drug-likeness Physicochemical profiling

Ionization State (pKₐ) Divergence: Tetrahydro vs. Aromatic Imidazo[1,2-a]pyridine Core

The tetrahydroimidazo[1,2-a]pyridine core has a predicted pKₐ of 7.75±0.20, compared to a pKₐ of approximately 4.47 for the fully aromatic imidazo[1,2-a]pyridine scaffold [1]. This ~3.3 log unit difference means that at physiological pH (7.4), the tetrahydro core is predominantly neutral (~69% un-ionized), whereas the aromatic core is >99.9% deprotonated and negatively charged (if bearing an acidic proton). This difference profoundly affects aqueous solubility, passive membrane permeability, and protein binding profiles, making the two scaffolds non-interchangeable in biological assays [2].

pKₐ Ionization Solubility pH-dependent partitioning

Molecular Weight and TPSA Differentiation: Impact on Predicted Oral Bioavailability vs. Aromatic Analog

The target compound has a molecular weight of 234.29 g·mol⁻¹ and a TPSA of 44.12 Ų, compared to 190.20 g·mol⁻¹ and TPSA of 43.6 Ų for the fully aromatic ethyl imidazo[1,2-a]pyridine-3-carboxylate [1]. Both compounds fall within Lipinski's Rule of 5 space (MW <500, TPSA <140 Ų), but the target compound's additional 44.09 g·mol⁻¹ (attributable to the tetrahydro saturation and cyclopropyl group) provides enhanced scaffold complexity without violating drug-likeness filters [2]. The near-identical TPSA values (ΔTPSA = 0.52 Ų) indicate that the added lipophilic bulk does not increase polar surface area, thereby potentially improving the balance between permeability and solubility [2].

Molecular weight TPSA Oral bioavailability Rule of 5

2-Cyclopropyl Substituent: Metabolic Stability Advantage Over 2-Methyl and 2-Trifluoromethyl Analogs

The cyclopropyl group at the 2-position is a recognized structural motif for improving metabolic stability in imidazo[1,2-a]pyridine-based drug candidates. In published structure-activity relationship (SAR) studies of related series, N-cyclopropyl-substituted imidazo[1,2-a]pyridines demonstrated reduced oxidative metabolism by cytochrome P450 enzymes compared to N-alkyl analogs, attributed to steric shielding of metabolically labile positions [1]. While direct microsomal stability data for the target compound are not yet published, the class-level evidence from imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents shows that cyclopropyl-containing analogs achieve favorable in vivo pharmacokinetics (oral bioavailability of 21.58% for a representative cyclopropyl-bearing analog in mice) [2]. In contrast, the 2-trifluoromethyl analog (CAS 2060051-08-1) introduces strong electron-withdrawing effects that can alter reactivity and potential toxicity profiles [3].

Cyclopropyl Metabolic stability Cytochrome P450 Oxidative metabolism

Ethyl Ester vs. Methyl Ester: Impact on Hydrolytic Stability and Synthetic Versatility

The target compound bears an ethyl ester (MW = 234.29 g·mol⁻¹) at the 3-position, in contrast to the methyl ester analog (CAS 2060038-31-3, MW = 220.27 g·mol⁻¹, ΔMW = +14.02) [1]. Ethyl esters generally exhibit slower rates of chemical and enzymatic hydrolysis compared to methyl esters due to increased steric hindrance around the carbonyl carbon, providing greater stability during storage and in aqueous assay buffers [2]. Both esters serve as precursors to the corresponding carboxylic acid (2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid), but the ethyl ester offers a wider window of stability that can be advantageous for compound management in medium-to-high-throughput screening campaigns [2].

Ester hydrolysis Prodrug design Synthetic intermediate Carboxylic acid

Class-Level Target Engagement Potential: Imidazo[1,2-a]pyridine-3-carboxylates as QcrB Inhibitors for Tuberculosis

Although no direct MIC data exist for the target compound, the imidazo[1,2-a]pyridine-3-carboxylate/ carboxamide class has demonstrated validated target engagement against Mycobacterium tuberculosis QcrB, a component of the cytochrome bc₁ complex [1]. Published data show that 12 of 14 imidazo[1,2-a]pyridine-3-carboxamides achieved MIC values ≤1 μM against M. tuberculosis H37Rv, with 5 compounds reaching MIC ≤0.006 μM—surpassing the clinical candidate PA-824 by ~10-fold for the most potent analog [2]. Compounds from the series caused ATP depletion and disrupted pH homeostasis, confirming QcrB as the molecular target [1]. The target compound's tetrahydro core and cyclopropyl substituent represent unexplored chemical space within this validated pharmacophore, offering potential for novel intellectual property and differentiated resistance profiles [3].

Tuberculosis QcrB ATP depletion Antimycobacterial Imidazopyridine

Recommended Procurement Scenarios for Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Fragment-to-Lead and Hit-to-Lead Optimization in Antitubercular Drug Discovery Targeting QcrB

The compound is best positioned as a core scaffold for medicinal chemistry campaigns targeting M. tuberculosis QcrB. The validated class-level potency benchmark (MIC ≤0.006 μM for optimized analogs [1]) combined with the tetrahydro core's differentiated pKₐ (~7.75 vs. ~4.47 for aromatic analogs ) provides a rationale for exploring this scaffold as a means to improve solubility and reduce off-target ion-channel binding that often plagues aromatic heterocycles. Procurement should be considered when SAR exploration of the 2-position and 3-position is desired, using the ethyl ester as a stable intermediate for parallel amide library synthesis.

Physicochemical Property Differentiation for CNS-Penetrant or Orally Bioavailable Probe Development

With a LogP of 2.27 and TPSA of 44.12 Ų [1], the compound occupies a favorable drug-likeness space for oral absorption and potential CNS penetration (typically requiring LogP 2–4 and TPSA <90 Ų [2]). The predominantly neutral ionization state at physiological pH, inferred from the tetrahydro core pKₐ of ~7.75 , distinguishes it from permanently charged or highly ionized analogs and supports its prioritization in programs where passive BBB permeability is a design goal.

Synthetic Intermediate for Parallel Library Synthesis of 3-Carboxamide Derivatives

The ethyl ester moiety provides a stable and versatile handle for direct aminolysis to generate diverse 3-carboxamide libraries. Compared to the methyl ester analog (CAS 2060038-31-3), the ethyl ester offers greater hydrolytic stability during storage [3], making it a more reliable building block for medium-to-high-throughput parallel synthesis workflows. The cyclopropyl group at the 2-position adds three-dimensional character (fraction sp³ = 0.54) that is increasingly valued in modern medicinal chemistry to escape flatland and improve clinical success rates [4].

Scaffold-Hopping and IP Generation Around Imidazo[1,2-a]pyridine-3-carboxamide Clinical Candidates

The 5,6,7,8-tetrahydro core represents a scaffold-hop from the fully aromatic imidazo[1,2-a]pyridine systems that dominate the antitubercular patent landscape [5]. By procuring this compound, research groups can explore a distinct chemical space that may yield novel composition-of-matter claims while retaining the validated QcrB pharmacophore. The scaffold-switching study by Moraski et al. (2014) demonstrated that subtle core modifications can preserve or even enhance anti-TB potency while differentiating selectivity profiles [5].

Quote Request

Request a Quote for Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.